Cas no 946213-87-2 (1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline)
1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline
- 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline
- 946213-87-2
- 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline
- AKOS024488702
- F5012-0163
- 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,4-dihydro-2H-quinoline
- VU0628686-1
-
- Inchi: 1S/C19H21NO5S/c21-26(22,20-10-3-6-15-5-1-2-7-17(15)20)12-4-11-23-16-8-9-18-19(13-16)25-14-24-18/h1-2,5,7-9,13H,3-4,6,10-12,14H2
- InChI Key: OLGSNCVWYLUBRT-UHFFFAOYSA-N
- SMILES: S(CCCOC1=CC=C2C(=C1)OCO2)(N1C2C=CC=CC=2CCC1)(=O)=O
Computed Properties
- Exact Mass: 375.11404394g/mol
- Monoisotopic Mass: 375.11404394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 73.4Ų
1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5012-0163-2μmol |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-5μmol |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-10μmol |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-20μmol |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-1mg |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-2mg |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-3mg |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-4mg |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-5mg |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5012-0163-10mg |
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-1,2,3,4-tetrahydroquinoline |
946213-87-2 | 10mg |
$79.0 | 2023-09-10 |
1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline
Introduction to 1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline (CAS No. 946213-87-2)
1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline, identified by its CAS number 946213-87-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a tetrahydroquinoline scaffold fused with a propanesulfonyl group and an aromatic 2H-1,3-benzodioxol (also known as skelligenin) moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The tetrahydroquinoline core is a well-documented pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. It is particularly noted for its potential in modulating enzyme functions and interacting with biological targets. The introduction of the propanesulfonyl group into the structure introduces additional functional properties that can enhance binding affinity and selectivity. Furthermore, the 2H-1,3-benzodioxol moiety contributes to the molecule's overall solubility and bioavailability, making it a favorable candidate for oral administration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with greater accuracy. Studies have suggested that the 1,3-benzodioxol ring may interact with specific amino acid residues in protein binding pockets, while the tetrahydroquinoline scaffold provides a rigid framework for optimal positioning within the active site. This combination of structural features makes it an attractive candidate for developing novel therapeutic agents.
The synthesis of 1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the sulfonyl group necessitates careful handling to avoid unwanted side reactions, while the benzodioxol ring formation demands expertise in cyclization reactions. The synthesis pathway has been optimized to maximize yield and purity, ensuring that subsequent biological evaluations are conducted on high-quality material.
In terms of biological activity, preliminary studies have indicated that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory pathways. The tetrahydroquinoline scaffold is known to interact with enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Additionally, the sulfonyl group may enhance binding interactions by forming hydrogen bonds or ionic interactions with target proteins. These findings suggest that this compound could be developed into a therapeutic agent for conditions associated with aberrant enzymatic activity.
The role of 2H-1,3-benzodioxol derivatives in medicinal chemistry cannot be overstated. These compounds have been explored for their potential antimicrobial and anti-inflammatory properties. The presence of this moiety in 1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline may contribute to its overall biological activity by modulating inflammatory responses or inhibiting microbial growth. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Recent developments in drug discovery have emphasized the importance of structure-based drug design (SBDD) and fragment-based drug design (FBDD). These approaches leverage computational tools and experimental data to design molecules with high affinity and selectivity for biological targets. The structural complexity of 1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline makes it an ideal candidate for SBDD and FBDD strategies. By understanding how different parts of the molecule interact with biological targets at the atomic level, researchers can optimize its pharmacological properties.
The potential applications of this compound extend beyond traditional therapeutic areas. For instance, its structural features may make it suitable for developing probes used in biochemical research to study enzyme mechanisms or protein-protein interactions. Additionally, derivatives of this compound could be explored as scaffolds for designing novel materials with specific biological functionalities.
In conclusion,1-3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl-1,2,3,4-tetrahydroquinoline (CAS No. 946213-87-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new insights into its mechanisms of action,this compound is poised to play a crucial role in advancing our understanding of disease processes and developing novel therapeutic strategies.
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